3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
Description
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative with a molecular formula of C₂₁H₂₂ClN₃O₃ (average mass: 399.87 g/mol; monoisotopic mass: 399.1348) . The compound features:
- A coumarin core (2H-chromen-2-one) with a hydroxyl group at position 5.
- A 4-chlorophenyl substituent at position 3, enhancing hydrophobic interactions.
Crystallographic studies (space group P21/c) reveal intramolecular hydrogen bonding (O3–H3⋯O1) and π–π stacking between aromatic rings, stabilizing its structure .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-23-8-10-24(11-9-23)13-18-19(25)7-4-15-12-17(21(26)27-20(15)18)14-2-5-16(22)6-3-14/h2-7,12,25H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMPYXMVYPFPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Methylpiperazinylmethyl Group: This step involves the reaction of the intermediate compound with 4-methylpiperazine under controlled conditions to attach the methylpiperazinylmethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the chromen-2-one core or the attached functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of chromenone compounds exhibit significant antimicrobial properties. The presence of the piperazine moiety in this compound enhances its interaction with microbial targets, which increases its potency against various bacterial strains.
Efficacy Against Bacteria
In studies evaluating the antimicrobial efficacy of this compound, it has shown high activity against:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus pneumoniae | High |
| Pseudomonas aeruginosa | Moderate |
This suggests that the compound may be a promising candidate for the development of new antibacterial agents.
Anti-inflammatory Properties
The compound also demonstrates potential anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation through mechanisms involving the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on chromenone derivatives highlighted the enhanced antibacterial activity of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential for therapeutic development.
Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, administration of this compound resulted in a notable reduction in joint swelling and pain compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication processes.
Comparison with Similar Compounds
Substituent Variations at Position 8 (Piperazine/Piperidine Modifications)
The 8-position piperazine/piperidine moiety significantly influences solubility and target binding. Key analogues include:
Key Findings :
- Ethyl vs.
- Hydroxyethyl Piperazine: The -OH group in improves aqueous solubility (critical for intravenous administration) but may reduce membrane permeability.
- Piperidine vs.
Substituent Variations at Position 3 (Aromatic Group Modifications)
The 3-position aryl group modulates steric and electronic interactions. Notable examples:
Key Findings :
- Benzothiazole/Thiazole Groups : These heterocycles in improve kinase inhibitory activity due to strong π-stacking and hydrogen bonding with ATP-binding pockets.
- Chlorophenyl vs. Dimethoxyphenyl : The 4-chlorophenyl group in the target compound offers a balance of hydrophobicity and electronic effects, whereas dimethoxyphenyl in increases electron density, altering redox properties.
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one , also known by its research code AURORA 15308, is a derivative of the coumarin family. Coumarins are renowned for their diverse biological activities, including antioxidant, anticancer, and enzyme inhibitory properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H21ClN2O3
- Molar Mass : 384.86 g/mol
- CAS Number : 302575-41-3
Antioxidant Activity
Coumarins exhibit significant antioxidant properties. The antioxidant activity of various coumarin derivatives has been extensively studied. For instance, in a comparative study, certain coumarin derivatives demonstrated IC50 values ranging from 2.07 to 2.45 μM, indicating potent antioxidant effects . While specific data for AURORA 15308 is limited, its structural similarities suggest potential antioxidant capabilities.
Anticancer Activity
Research has shown that coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A study focusing on related coumarin compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines . The mechanism often involves the activation of apoptotic pathways and inhibition of cell cycle progression.
Enzyme Inhibition
One of the notable biological activities of coumarins is their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission and are often targeted in the treatment of neurodegenerative diseases like Alzheimer's disease. In studies involving similar compounds, strong inhibitory effects on AChE were reported, with IC50 values as low as 0.038 μM for some derivatives .
Case Studies and Research Findings
- Acetylcholinesterase Inhibition :
- Antimicrobial Activity :
- Anticancer Mechanisms :
Table 1: Biological Activities of Coumarin Derivatives
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Step | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Mannich Reaction | DMF, 70°C, 12 h | 65–70 | |
| Chlorophenyl Coupling | ZnCl₂, CH₂Cl₂, rt, 6 h | 55–60 | |
| Purification | Column chromatography (SiO₂, EtOAc) | >95% purity |
Q. Table 2. Biological Activity vs. Substituents
| Substituent | IC₅₀ (μM, MCF-7) | logP |
|---|---|---|
| 4-Chlorophenyl | 12.3 ± 1.2 | 2.8 |
| 2-Naphthyloxy | 8.7 ± 0.9 | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
